molecular formula C22H22N2O3 B11346005 N-(3,4-dimethoxybenzyl)-4-methyl-N-(pyridin-2-yl)benzamide

N-(3,4-dimethoxybenzyl)-4-methyl-N-(pyridin-2-yl)benzamide

Cat. No.: B11346005
M. Wt: 362.4 g/mol
InChI Key: KNMIVFVSKXUFMK-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxybenzyl chloride with 4-methylbenzoic acid in the presence of a base to form an intermediate. This intermediate is then reacted with 2-aminopyridine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, recrystallization, and chromatography are often employed to purify the final product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-methyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H22N2O3/c1-16-7-10-18(11-8-16)22(25)24(21-6-4-5-13-23-21)15-17-9-12-19(26-2)20(14-17)27-3/h4-14H,15H2,1-3H3

InChI Key

KNMIVFVSKXUFMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3

Origin of Product

United States

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